

YK11 In Vitro Study Protocol for C2C12 Myoblasts: Application Notes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YK11

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Introduction

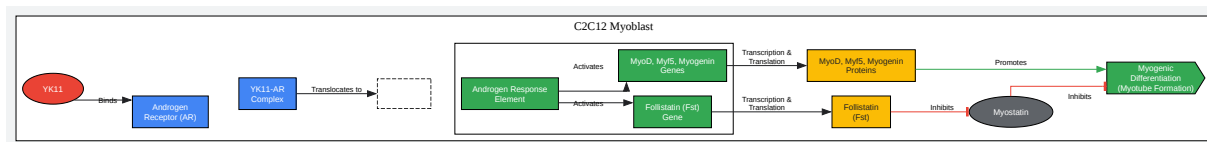
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2] Unlike traditional androgens, **YK11** exhibits a unique mechanism of action. It acts as a partial agonist of the androgen receptor (AR), but its myostatin-inhibiting properties, mediated through the induction of follistatin (Fst), are what set it apart.[3][4][5] This document provides a detailed protocol for studying the effects of **YK11** on C2C12 mouse myoblasts, a widely used in vitro model for myogenesis.[6][7]

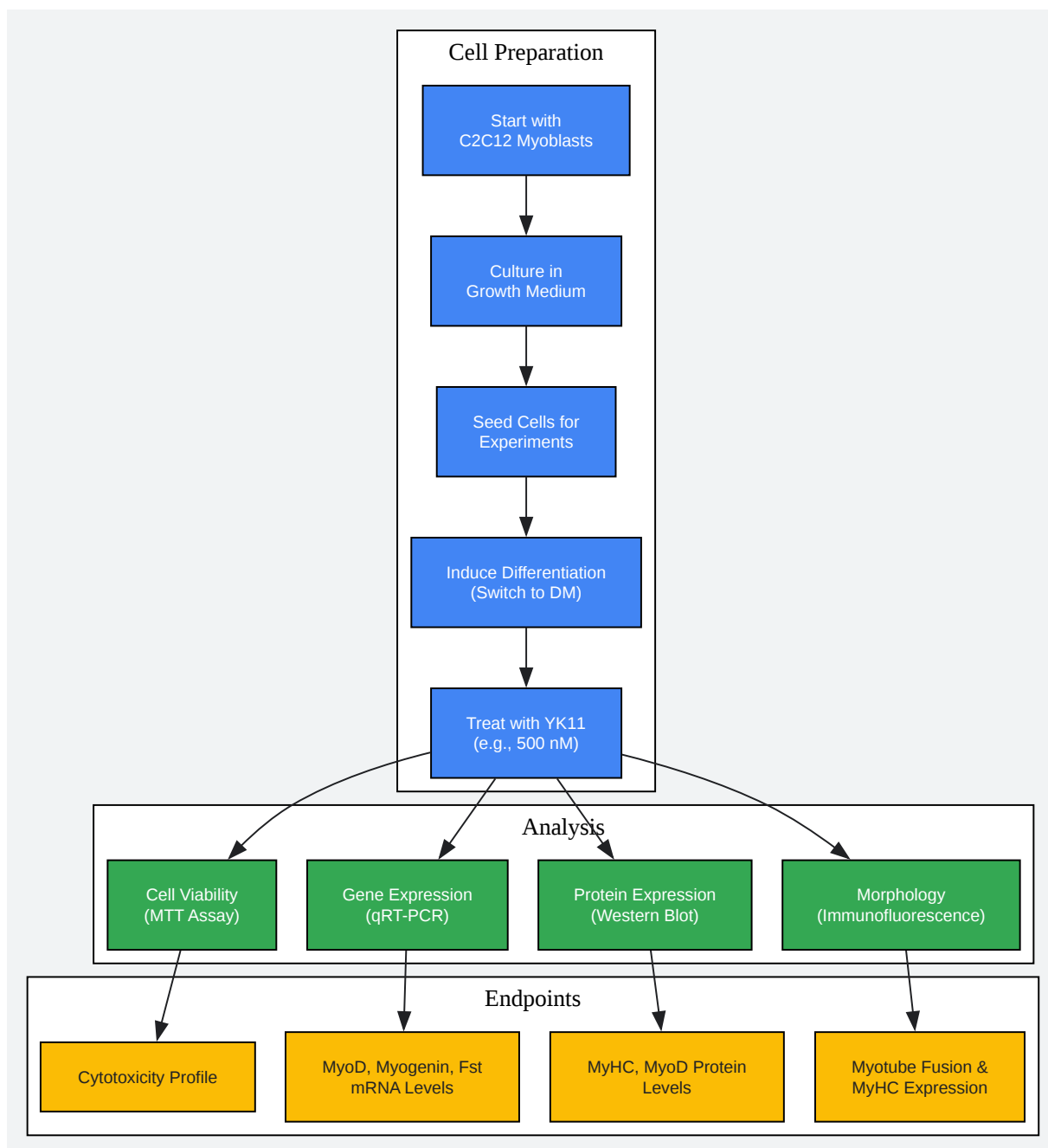
YK11's primary mechanism involves binding to the androgen receptor and stimulating the expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin.[3][4] Notably, studies have shown that **YK11** induces these factors more significantly than dihydrotestosterone (DHT).[3][4] A key differentiator in its anabolic action is the robust upregulation of follistatin, a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[3][8] This effect is AR-dependent, as the myogenic differentiation prompted by **YK11** can be reversed by an anti-Fst antibody.[3][4]

Signaling Pathway of YK11 in C2C12 Myoblasts

YK11 initiates its action by binding to the androgen receptor. This complex then translocates to the nucleus, where it modulates gene expression. A key and unique target of **YK11** is the

Follistatin gene. The resulting increase in Follistatin protein leads to the inhibition of Myostatin, a negative regulator of muscle growth. This inhibition, combined with the upregulation of key myogenic regulatory factors (MyoD, Myf5, Myogenin), promotes the differentiation of myoblasts into mature myotubes.





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- To cite this document: BenchChem. [YK11 In Vitro Study Protocol for C2C12 Myoblasts: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15541484#yk11-in-vitro-study-protocol-for-c2c12-myoblasts>]

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